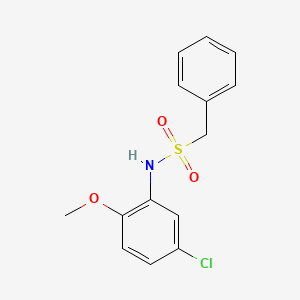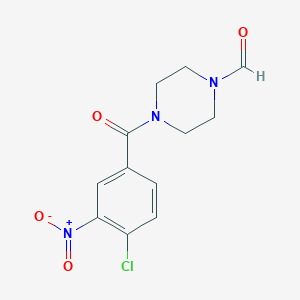![molecular formula C17H15N3O2S B5848852 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, an important neurotransmitter and precursor for protein synthesis. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and metabolic disorders.
Wirkmechanismus
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be highly selective for cancer cells, sparing normal cells, making it a promising therapeutic option.
Biochemical and Physiological Effects
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to induce cell death in cancer cells by inhibiting glutaminase. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to have metabolic effects, including reducing the levels of lactate and increasing the levels of citrate in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages as a tool for studying glutaminase and its role in cancer. It is highly selective for cancer cells, sparing normal cells, making it a promising therapeutic option. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also relatively easy to synthesize and has been used in a variety of in vitro and in vivo studies.
However, there are also limitations to using N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide in lab experiments. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has poor solubility in water, making it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is in the development of more potent and selective glutaminase inhibitors. Another area of interest is in the use of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for more studies to better understand the metabolic effects of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide and its potential applications in metabolic disorders.
Synthesemethoden
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process starting with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzamide. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)aniline to form the key intermediate, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Cancer cells have a high demand for glutamine to support their rapid growth and proliferation. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase, thereby reducing the availability of glutamine for cancer cells and inducing cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-15(21)20-17(23)18-12-7-5-6-11(10-12)16-19-13-8-3-4-9-14(13)22-16/h3-10H,2H2,1H3,(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGFXCFOIQKIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)